molecular formula C11H13ClO2S B14423269 (1-Chloro-3-methylbut-2-ene-1-sulfonyl)benzene CAS No. 84602-95-9

(1-Chloro-3-methylbut-2-ene-1-sulfonyl)benzene

Cat. No.: B14423269
CAS No.: 84602-95-9
M. Wt: 244.74 g/mol
InChI Key: XXTBTISKIUQWEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Chloro-3-methylbut-2-ene-1-sulfonyl)benzene is an organic compound with a complex structure that includes both a chlorinated alkene and a sulfonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chloro-3-methylbut-2-ene-1-sulfonyl)benzene typically involves multiple steps. One common method includes the chlorination of 3-methylbut-2-ene followed by sulfonylation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the chlorination step might use thionyl chloride (SOCl₂) in the presence of a base, while the sulfonylation step could involve the use of sulfonyl chloride (RSO₂Cl) under acidic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems and advanced purification techniques such as distillation and crystallization ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Chloro-3-methylbut-2-ene-1-sulfonyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

(1-Chloro-3-methylbut-2-ene-1-sulfonyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which (1-Chloro-3-methylbut-2-ene-1-sulfonyl)benzene exerts its effects involves interactions with various molecular targets. The sulfonyl group can form strong bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorinated alkene moiety can undergo electrophilic addition reactions, further modifying the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • γ,γ-Dimethylallyl chloride
  • Prenyl chloride
  • 3-Methyl-2-butenyl chloride
  • 3-Methylcrotyl chloride
  • 3,3-Dimethylallyl chloride
  • 1-Chloro-3-methyl-2-butene
  • Isoprenyl chloride

Uniqueness

What sets (1-Chloro-3-methylbut-2-ene-1-sulfonyl)benzene apart from these similar compounds is the presence of both a chlorinated alkene and a sulfonyl group attached to a benzene ring. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

84602-95-9

Molecular Formula

C11H13ClO2S

Molecular Weight

244.74 g/mol

IUPAC Name

(1-chloro-3-methylbut-2-enyl)sulfonylbenzene

InChI

InChI=1S/C11H13ClO2S/c1-9(2)8-11(12)15(13,14)10-6-4-3-5-7-10/h3-8,11H,1-2H3

InChI Key

XXTBTISKIUQWEP-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(S(=O)(=O)C1=CC=CC=C1)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.